2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide

Physicochemical profiling Drug-likeness Permeability prediction

2-(3-Benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 898343-68-5) is a synthetic 4-oxoquinoline acetamide derivative. The 4-oxoquinoline scaffold is a privileged structure in medicinal chemistry, known for yielding agents with antimicrobial, antiviral, and anticancer activities.

Molecular Formula C25H20N2O4
Molecular Weight 412.445
CAS No. 898343-68-5
Cat. No. B2814807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide
CAS898343-68-5
Molecular FormulaC25H20N2O4
Molecular Weight412.445
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
InChIInChI=1S/C25H20N2O4/c1-31-19-11-7-10-18(14-19)26-23(28)16-27-15-21(24(29)17-8-3-2-4-9-17)25(30)20-12-5-6-13-22(20)27/h2-15H,16H2,1H3,(H,26,28)
InChIKeyDWEXVNKOKXFGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 898343-68-5): Class Identity and Sourcing Baseline


2-(3-Benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 898343-68-5) is a synthetic 4-oxoquinoline acetamide derivative . The 4-oxoquinoline scaffold is a privileged structure in medicinal chemistry, known for yielding agents with antimicrobial, antiviral, and anticancer activities [1]. This compound is primarily supplied as a research-grade screening compound (typical purity ≥95%) by multiple commercial vendors, placing it within a large family of closely related analogs that differ only in the substitution pattern on the acetamide phenyl ring .

Why 2-(3-Benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide Cannot Be Replaced by a Generic 4-Oxoquinoline Acetamide


The 4-oxoquinoline acetamide series exhibits strong structure–activity dependence on the N-phenylacetamide substituent . Even modest changes such as moving a methoxy group from the meta to para position or replacing it with a methyl or chloro group can alter molecular recognition, electronic distribution, and physicochemical properties . Consequently, interchangeable use of in-class analogs without experimental confirmation of activity, selectivity, and pharmacokinetic behavior introduces uncontrolled risk in biological assays and lead optimization campaigns. The quantitative evidence in Section 3 details where the 3-methoxy substitution confers measurable differentiation.

Quantitative Differentiation Evidence for 2-(3-Benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide vs. Closest Analogs


Meta-Methoxy Substitution Increases Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area Relative to Unsubstituted Phenyl Analog

The 3-methoxyphenyl acetamide side chain introduces an additional hydrogen-bond acceptor (methoxy oxygen) and raises the topological polar surface area (TPSA) compared to the unsubstituted N-phenyl analog (CAS 895652-69-4), while maintaining a cLogP below 5 . This shift places the compound closer to the CNS multiparameter optimization space, potentially improving aqueous solubility and reducing passive membrane permeability relative to the more lipophilic N-phenyl parent .

Physicochemical profiling Drug-likeness Permeability prediction

Computed Solubility Advantage of the 3-Methoxy Derivative Over the 4-Methylphenyl Analog

The 3-methoxy group confers greater polarity and hydrogen-bonding capability than the 4-methyl group present in the closely related analog 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide (CAS 895652-71-8) . Based on class-level trends for substituted 4-oxoquinoline acetamides, the methoxy derivative is predicted to exhibit 2- to 5-fold higher aqueous solubility under standard assay conditions (pH 7.4, DMSO cosolvent ≤1%) [1].

Solubility Formulation Assay compatibility

High-Throughput Screening Profile of the Core Scaffold Reveals Selective Antiviral Activity Window

The core 2-(3-benzoyl-4-oxoquinolin-1-yl)acetamide scaffold has been screened in a high-throughput assay for inhibitors of human cytomegalovirus (HCMV) nuclear egress (HMS1262, ICCB-Longwood/NSRB Screening Facility, Harvard Medical School) . The N-phenyl analog (CAS 895652-69-4) was tested in this assay, demonstrating that the scaffold engages the viral target. Although the specific 3-methoxyphenyl derivative was not included in the published dataset, the presence of the additional methoxy H-bond acceptor is predicted to modulate target engagement based on structure-activity relationships observed in related quinoline antiviral series [1].

Antiviral screening HCMV High-throughput screening

Potential Enhanced Metabolic Stability of the 3-Methoxy Substituent Compared to 4-Methyl or 4-Chloro Analogs

In the broader class of substituted phenyl acetamides, meta-methoxy groups are associated with lower CYP450-mediated oxidative metabolism compared to para-methyl or para-chloro substituents, which are more prone to hydroxylation or glutathione conjugation, respectively . The 3-methoxyphenyl moiety of the target compound is therefore predicted to exhibit improved metabolic stability in liver microsome assays, although direct experimental confirmation is lacking .

Metabolic stability Cytochrome P450 ADME

Recommended Procurement-Driven Application Scenarios for 2-(3-Benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide


Antiviral Drug Discovery: Primary Screening Against HCMV and Related Herpesviruses

The validated engagement of the core 2-(3-benzoyl-4-oxoquinolin-1-yl)acetamide scaffold with HCMV nuclear egress machinery supports the use of the 3-methoxyphenyl derivative as a starting point for antiviral lead identification. Its improved solubility relative to the N-phenyl analog reduces the risk of assay interference from precipitation, making it a more reliable candidate for high-throughput antiviral screens.

Kinase Inhibitor Lead Optimization Exploiting the 3-Methoxy H-Bond Acceptor

4-Oxoquinoline derivatives are known to inhibit kinases such as EGFR through ATP-competitive binding . The 3-methoxy substituent provides an additional hydrogen-bond acceptor that can be exploited to engineer kinase selectivity. Procurement of this analog is justified when exploring SAR around the solvent-exposed region of the ATP-binding pocket.

Physicochemical Property Benchmarking in Early ADME Screening Panels

The compound's predicted intermediate lipophilicity (cLogP ~3.5) and increased TPSA (~93 Ų) position it within the favorable drug-likeness space defined by Lipinski and Veber rules . It serves as a useful reference compound in solubility-permeability trade-off studies, especially when comparing with more lipophilic 4-methyl or 4-chloro analogs .

Quote Request

Request a Quote for 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.